N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide
Description
N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by dual 4-fluorophenyl substituents and an N-methylacetamide side chain. This scaffold is structurally analogous to bioactive heterocycles targeting inflammatory and proliferative pathways, particularly cyclooxygenase-2 (COX-2) and tyrosine kinases . The fluorophenyl groups enhance lipophilicity and binding affinity to hydrophobic enzyme pockets, while the acetamide moiety modulates solubility and metabolic stability.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O2S/c1-25(16-8-6-15(23)7-9-16)18(27)10-26-12-24-19-17(11-29-20(19)21(26)28)13-2-4-14(22)5-3-13/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWXEAQWAWCDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide is a synthetic compound characterized by its unique thieno[3,2-d]pyrimidine core structure. This compound has garnered attention in medicinal chemistry due to its potential antimicrobial and anticancer properties. The biological activity of this compound is largely attributed to its ability to inhibit key molecular targets involved in cell proliferation and survival pathways.
The molecular formula of the compound is , with a molecular weight of 411.43 g/mol. Its structure features multiple functional groups, including an acetamide moiety and fluorinated aromatic rings, which enhance its chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H16F2N3O2S |
| Molecular Weight | 411.43 g/mol |
| LogP | 4.1411 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 47.983 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Inhibition of Key Kinases : The compound exhibits significant inhibitory activity against kinases such as VEGFR-2 and AKT, which are crucial for cancer cell survival and proliferation. For example, one study reported an IC50 value of 0.075 μM for VEGFR-2 inhibition and 4.60 μM for AKT inhibition .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and PC-3 (prostate cancer). The mechanism involves S phase cell cycle arrest followed by caspase-3 activation leading to programmed cell death .
- Cytotoxicity Assays : In vitro MTT assays demonstrated that the compound possesses moderate to high cytotoxic activity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Preliminary studies suggest that this compound may also exhibit antimicrobial properties, potentially targeting bacterial growth through inhibition of essential metabolic pathways.
Case Studies
Several case studies have explored the biological activity of related compounds with similar structural motifs:
- A study on derivatives of thieno[3,2-d]pyrimidines demonstrated their effectiveness in inhibiting cancer cell lines and highlighted the importance of specific substitutions on the aromatic rings for enhancing biological activity .
- Another investigation focused on the synthesis and evaluation of polysubstituted thiophenes, revealing promising antitumor activities against human cancer cell lines, further supporting the therapeutic potential of compounds with a thienopyrimidine framework .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares its core thieno[3,2-d]pyrimidin-4-one scaffold with multiple derivatives, differing in substituents and biological profiles. Below is a comparative analysis based on structural and functional analogs:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Impact on Activity :
- Sulfonamide derivatives (e.g., compound 1 in Table 1) exhibit potent COX-2 inhibition due to sulfonamide's ability to interact with COX-2’s secondary pocket . The target compound’s N-methylacetamide group may reduce COX-2 affinity but improve metabolic stability.
- Fluorophenyl groups enhance membrane permeability and target binding, as seen in kinase inhibitors like N-[(4-fluorophenyl)methyl]-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide .
Pharmacokinetic Properties :
- Methoxybenzyl (e.g., ) or acetamidophenyl (e.g., ) substituents improve solubility compared to lipophilic fluorophenyl groups. The target compound’s N-methylation may further mitigate first-pass metabolism.
Synthetic Accessibility: Thieno[3,2-d]pyrimidin-4-one derivatives are typically synthesized via cyclocondensation of thiophene precursors with urea/thiourea derivatives . Fluorophenyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
